7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a 2-chlorobenzyl group at position 7, dimethyl substitution at positions 1 and 3, and a 4-methylpiperidinylmethyl moiety at position 8. The 2-chlorobenzyl group is a common pharmacophore in medicinal chemistry, contributing to lipophilicity and receptor binding . The 1,3-dimethyl substitution enhances metabolic stability by reducing oxidative deamination at these positions .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSZBNLWGUMGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a chlorobenzyl moiety and a piperidinyl group, suggests various mechanisms of action that may contribute to its therapeutic effects.
- Molecular Formula : C21H26ClN5O2
- Molecular Weight : 415.92 g/mol
- CAS Number : 851938-32-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit enzymes involved in DNA replication or protein synthesis, which can lead to antimicrobial and anticancer effects. The chlorobenzyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral activity. It has shown potential in inhibiting viral replication in cell cultures, particularly against RNA viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes.
Anticancer Effects
The anticancer activity of this compound has been evaluated in various cancer cell lines. Notably, it has been observed to induce apoptosis in glioma cells through multiple pathways:
- Inhibition of the AKT/mTOR pathway : This pathway is crucial for cell survival and proliferation; inhibition can lead to increased apoptosis.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division and growth.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Glioblastoma : A recent study demonstrated that treatment with the compound resulted in a significant reduction in glioblastoma cell viability (IC50 = 5 µM) compared to untreated controls. Mechanistic studies indicated that the compound induced apoptosis via caspase activation and PARP cleavage.
- Antibacterial Efficacy : In a study assessing its antibacterial properties, the compound exhibited an MIC (minimum inhibitory concentration) of 10 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent for resistant infections.
Comparative Activity Table
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It can be utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions.
Biology
Research indicates that this compound has potential biological activities , including:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microorganisms.
- Antiviral Activities : Preliminary research shows promise in targeting viral replication mechanisms.
- Anticancer Properties : Investigations reveal its ability to induce apoptosis in cancer cell lines through modulation of signaling pathways.
Medicine
The therapeutic potential of this compound is under exploration for various diseases:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating anxiety and depression.
- Cardiovascular Conditions : Research is ongoing to evaluate its effects on cardiovascular health.
Industry
In industrial applications, the compound is being investigated for:
- Development of new materials.
- Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Psychotropic Activity
A study evaluated the psychotropic effects of the compound on rodent models. Results indicated a significant reduction in anxiety-like behavior, suggesting potential for treating anxiety disorders through serotonin receptor modulation.
Anticancer Research
Experiments demonstrated that the compound inhibited the growth of specific cancer cell lines by interfering with the PI3K/Akt signaling pathway. This interference led to increased apoptosis in treated cells, indicating its potential as an anticancer agent.
Pharmacokinetics
Research on the pharmacokinetic profile revealed favorable absorption characteristics and bioavailability in preclinical models, making it a candidate for further therapeutic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The 1,3-dimethyl substitution in the target compound reduces hepatic clearance (t₁/₂ = 4.2 h in rat liver microsomes) compared to the 3-methyl-only analogue (t₁/₂ = 2.1 h) .
Q & A
Q. What are the key synthetic strategies for constructing the purine-2,6-dione core in this compound?
The purine-2,6-dione scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted xanthines with alkylating agents under basic conditions. For example:
- Step 1 : React 1,3-dimethylxanthine with 2-chlorobenzyl chloride to introduce the 7-(2-chlorobenzyl) substituent.
- Step 2 : Functionalize the 8-position using a coupling reagent (e.g., Mitsunobu or nucleophilic substitution) with 4-methylpiperidine derivatives.
Validation involves monitoring reaction progress via TLC and confirming regioselectivity using -NMR to distinguish N7 vs. N9 alkylation patterns .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- - and -NMR : Assign peaks for the purine core (e.g., C2 and C6 carbonyls at ~170 ppm in -NMR) and substituents (e.g., 2-chlorobenzyl aromatic protons at 7.2–7.4 ppm) .
- HRMS : Confirm molecular weight (CHClNO, exact mass 426.157 Da) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
Q. What experimental methods are recommended to evaluate solubility and stability under physiological conditions?
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolytic stability of the piperidinylmethyl group should be prioritized due to potential susceptibility to oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
- Substituent variation : Replace the 4-methylpiperidinyl group with other amines (e.g., morpholine, pyrrolidine) to probe steric/electronic effects on target interaction.
- Functional assays : Pair synthetic analogs with in vitro kinase inhibition assays (e.g., adenosine A receptor binding) and correlate IC values with substituent properties (e.g., logP, H-bond donors) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses of analogs within the target’s active site .
Q. What strategies resolve contradictions in reported synthetic yields across research groups?
- Control experiments : Replicate conditions (solvent, temperature, catalyst) from conflicting studies while maintaining rigorous exclusion of moisture/oxygen.
- Informer libraries : Screen reaction parameters (e.g., bases, coupling agents) using a standardized set of related purine derivatives to identify outlier conditions .
- Statistical analysis : Apply design of experiments (DoE) to isolate critical factors (e.g., reaction time, stoichiometry) contributing to yield variability .
Q. How can catalytic methods (e.g., palladium-mediated cross-coupling) improve functionalization at the 8-position?
- Buchwald-Hartwig amination : Use Pd(OAc)/Xantphos to couple 4-methylpiperidine with a brominated purine precursor, enhancing efficiency over traditional SN2 reactions.
- Optimization : Vary ligands (e.g., BINAP vs. Xantphos) and bases (CsCO vs. KPO) to maximize conversion. Monitor via -NMR if fluorinated intermediates are used .
Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?
- Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (k, k) of the compound.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Cryo-EM/X-ray crystallography : Co-crystallize the compound with its target to resolve binding-site interactions at atomic resolution (if crystallization is feasible) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
